molecular formula C6H12FN B11768501 [cis-3-Fluorocyclopentyl]methanamine

[cis-3-Fluorocyclopentyl]methanamine

Cat. No.: B11768501
M. Wt: 117.16 g/mol
InChI Key: ZBFGGIJQWMXVBW-RITPCOANSA-N
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Description

[cis-3-Fluorocyclopentyl]methanamine is an organic compound with the molecular formula C₆H₁₂FN It is a fluorinated derivative of cyclopentylmethanamine, where the fluorine atom is positioned on the third carbon of the cyclopentane ring in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cis-3-fluorocyclopentyl]methanamine typically involves the following steps:

    Fluorination of Cyclopentane: The initial step involves the selective fluorination of cyclopentane to introduce the fluorine atom at the desired position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done through a series of reactions including halogenation, followed by nucleophilic substitution with ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[cis-3-Fluorocyclopentyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Sodium iodide (NaI), Potassium hydroxide (KOH)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Amines, Alcohols

    Substitution: Halogenated derivatives, Hydroxylated derivatives

Scientific Research Applications

[cis-3-Fluorocyclopentyl]methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [cis-3-fluorocyclopentyl]methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [trans-3-Fluorocyclopentyl]methanamine: The trans isomer of the compound, differing in the spatial arrangement of the fluorine atom.

    Cyclopentylmethanamine: The non-fluorinated parent compound.

    [cis-3-Chlorocyclopentyl]methanamine: A chlorinated analog with similar structural features.

Uniqueness

[cis-3-Fluorocyclopentyl]methanamine is unique due to the presence of the fluorine atom in the cis configuration, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

[(1R,3S)-3-fluorocyclopentyl]methanamine

InChI

InChI=1S/C6H12FN/c7-6-2-1-5(3-6)4-8/h5-6H,1-4,8H2/t5-,6+/m1/s1

InChI Key

ZBFGGIJQWMXVBW-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CN)F

Canonical SMILES

C1CC(CC1CN)F

Origin of Product

United States

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